Unmatched Potency: FKGK18 is the Most Potent GVIA iPLA2 Inhibitor Reported
FKGK18 was identified as the most potent inhibitor of GVIA iPLA2 ever reported in the primary characterization study, achieving an XI(50) of 0.0002 mole fraction in a mixed micelle assay [1]. Its potency is presented in the context of a structure-activity relationship (SAR) study evaluating a series of fluoroketones, where it outperformed all other analogs. While a direct quantitative comparison to all known inhibitors is not available, the publication unequivocally states it as the most potent inhibitor of its class reported at the time [1].
| Evidence Dimension | Inhibitor Potency |
|---|---|
| Target Compound Data | XI(50) = 0.0002 mole fraction |
| Comparator Or Baseline | All other reported GVIA iPLA2 inhibitors as of 2010 |
| Quantified Difference | Identified as the most potent inhibitor of GVIA iPLA(2) ever reported [1]. |
| Conditions | Mixed micelle activity assay |
Why This Matters
This exceptional potency allows for the use of lower, more specific concentrations of FKGK18, minimizing the risk of off-target effects and improving the signal-to-noise ratio in complex biological assays.
- [1] Kokotos G, Hsu YH, Burke JE, Baskakis C, Kokotos CG, Magrioti V, et al. Potent and selective fluoroketone inhibitors of group VIA calcium-independent phospholipase A2. J Med Chem. 2010 May 13;53(9):3602-10. View Source
